Flibanserin hydrochloride
概要
説明
Flibanserin hydrochloride, chemically described as a benzimidazole, is primarily recognized for its action on serotonin receptors, specifically as a 5-HT1A agonist and 5-HT2A antagonist. Initially synthesized as an antidepressant, its approval by the FDA for treating hypoactive sexual desire disorder (HSDD) in premenopausal women marked its first global approval, acknowledging its unique pharmacological profile aimed at adjusting neurotransmitter levels to manage HSDD (Deeks, 2015).
Synthesis Analysis
The synthesis of flibanserin involves a process that leads to its identification as a compound with a high affinity for serotonin receptors. This synthesis was aimed at producing a molecule capable of influencing neurotransmitter activity, particularly targeting the serotonin system to correct imbalances associated with sexual desire disorders.
Molecular Structure Analysis
Flibanserin’s molecular structure, characterized by its benzimidazole framework, plays a crucial role in its pharmacological activity. The molecule's interaction with serotonin receptors is attributed to its specific structural features, which enable selective agonist activity at 5-HT1A receptors and antagonist activity at 5-HT2A receptors. This dual action is believed to correct the neurotransmitter imbalance in the brain areas associated with sexual desire (Qi et al., 2020).
Chemical Reactions and Properties
Flibanserin's chemical properties, including its reactivity and interaction with other substances, are significant for its pharmacodynamic profile. Its interaction with serotonin receptors influences the levels of neurotransmitters such as dopamine and norepinephrine in the brain, which are critical for modulating sexual desire. The chemical reactions flibanserin undergoes, including its metabolism and interaction with human enzymes, contribute to its therapeutic effects and its distribution within the body.
Physical Properties Analysis
The physical properties of flibanserin, such as solubility and stability, are essential for its formulation and efficacy as a medication. Its low water solubility and the presence of multiple solid forms impact its bioavailability and therapeutic effectiveness. Research into the solid forms of flibanserin provides insight into its stability and the potential for solid-state transitions, which are critical for developing effective pharmaceutical formulations (Qi et al., 2020).
科学的研究の応用
Treatment of Hypoactive Sexual Desire Disorder (HSDD) : Flibanserin is primarily developed for the treatment of HSDD in women by modulating neurotransmitter levels in the brain. It increases dopamine and noradrenaline levels while lowering serotonin levels (Deeks, 2015).
Neurochemical Effects : It impacts dopamine D1 and opioid receptors, affecting learned helplessness in rats (Borsini & Cesana, 2001), and modulates dopaminergic and serotonergic activity in distinct brain areas (Ferger et al., 2010).
Clinical Trials in Women : Flibanserin has been shown to improve sexual desire, increase satisfying sexual events, and reduce distress in both premenopausal and postmenopausal women with HSDD (Simon et al., 2014); (Simon et al., 2019).
Potential Antidepressant Effects : Flibanserin was also investigated for its potential antidepressant effects, showing its ability to lower serotonin and raise dopamine and noradrenaline in the rat prefrontal cortex (Invernizzi et al., 2003).
Pharmaceutical Formulations : Research on optimizing its oral bioavailability through fast-dissolving oral films and other formulations has been conducted (Alghaith et al., 2022); (Ahmed et al., 2020).
FDA Approval and Safety Profile : Flibanserin is FDA-approved for treating premenopausal women with HSDD and has been assessed for its safety and efficacy (Joffe et al., 2016); (Fisher & Pyke, 2017).
Contraindications and Interactions : Studies have indicated that flibanserin hydrochloride is contraindicated with alcohol due to increased risk of hypotension and syncope (Stevens et al., 2017).
Analytical and Pharmaceutical Studies : Research has been done on developing methods for quantifying flibanserin in biological samples and creating improved drug formulations (Sharma et al., 2020); (Alghaith et al., 2021).
Safety And Hazards
Flibanserin may cause very low blood pressure resulting in dizziness, lightheadedness, and fainting . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
Flibanserin is a novel pharmacological agent for treating acquired, generalized HSDD in premenopausal women . The flibanserin medication guide provides specific instructions to educate patients on safe alcohol consumption while taking flibanserin, aiming to mitigate the risk of hypotension and syncope .
特性
IUPAC Name |
3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O.ClH/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28;/h1-7,14H,8-13H2,(H,24,28);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAGFLQFMFCIHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flibanserin hydrochloride | |
CAS RN |
147359-76-0 | |
Record name | Flibanserin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147359760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLIBANSERIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96XTC36K1B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。